

premature cleavage of Val-Cit linker by human neutrophil elastase

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Compound of Interest

Compound Name: *Aminocaproyl-Val-Cit-PABC-MMAE*

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Technical Support Center: Val-Cit Linker Technologies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the premature cleavage of Valine-Citrulline (Val-Cit) linkers by human neutrophil elastase (HNE).

Frequently Asked Questions (FAQs)

Q1: What is a primary cause of off-target toxicity, specifically neutropenia, observed with some Val-Cit ADCs?

A1: A significant cause is the premature cleavage of the Val-Cit linker by human neutrophil elastase (HNE), a serine protease secreted by neutrophils.^{[1][2][3]} While designed to be cleaved by cathepsins within the lysosome of a target cancer cell, the Val-Cit linker is also susceptible to HNE in the extracellular environment.^{[1][4]} This premature release of the cytotoxic payload can lead to off-target toxicity, with neutropenia and thrombocytopenia being commonly observed dose-limiting adverse effects.^{[1][2][4]}

Q2: My Val-Cit ADC appears stable in standard human plasma stability assays but shows toxicity linked to premature payload release in vivo. What could be the cause?

A2: Standard in vitro human plasma assays may not adequately replicate the physiological conditions where neutrophils are active. Human neutrophil elastase (HNE) is typically released by activated neutrophils at sites of inflammation or within the tumor microenvironment and may not be present in sufficient quantities in collected plasma to cause significant cleavage.^[5] Therefore, an ADC can appear stable in a plasma assay but still be vulnerable to HNE-mediated cleavage in vivo, leading to unexpected toxicities like neutropenia.^{[5][6][7]}

Q3: How can I experimentally confirm that human neutrophil elastase (HNE) is cleaving my Val-Cit ADC?

A3: You can perform a direct in vitro enzyme assay.^[3] This involves incubating your purified ADC with purified human neutrophil elastase and monitoring for payload release over time.^[1]^[8] The reaction products can be analyzed using techniques like LC-MS to identify the cleaved linker-payload fragment and quantify the rate of cleavage.^{[5][9]} A decrease in the drug-to-antibody ratio (DAR) over the incubation period is indicative of linker cleavage.^[10]

Q4: At which specific amide bond does HNE cleave the Val-Cit linker?

A4: ESI-MS-based mapping has shown that human neutrophil elastase cleaves the amide bond between the P2 valine and the P1 citrulline residues.^{[5][7][11]} This is different from the intended cleavage site for cathepsin B, which hydrolyzes the amide bond between citrulline and the PABC self-immolative spacer.^{[4][12]}

Q5: Are there modifications to the Val-Cit linker that can increase its resistance to HNE?

A5: Yes, linker engineering has produced variants with improved stability. A key strategy is to modify the amino acid at the P2 position (valine). Human neutrophil elastase preferentially cleaves amide bonds at the N-terminus of residues like valine, alanine, and isoleucine.^[5]

Replacing valine with glycine (Gly) has been shown to significantly increase resistance to HNE.
[5]

Q6: My ADC with a modified EVCit (Glu-Val-Cit) linker still shows susceptibility to HNE. Why is that?

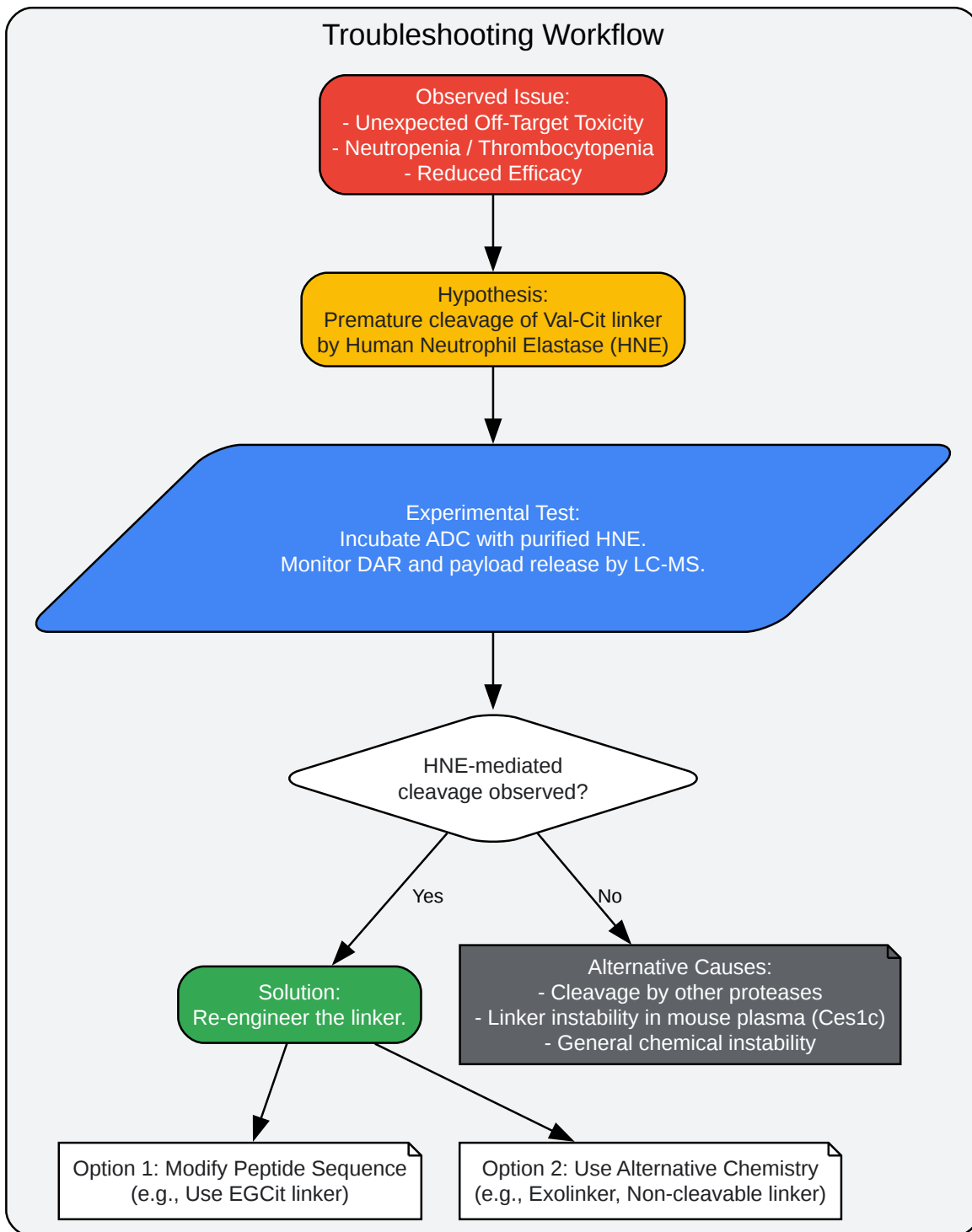
A6: Adding a glutamic acid (Glu) residue at the P3 position to create an EVCit linker significantly improves stability in mouse plasma by preventing cleavage by carboxylesterase 1c (Ces1c).[5] However, this modification does not protect the linker from HNE-mediated degradation.[7] In fact, some studies suggest the EVCit linker degrades even faster than the standard VCit linker in the presence of HNE.[5] The cleavage still occurs at the Val-Cit bond.[5]
[10]

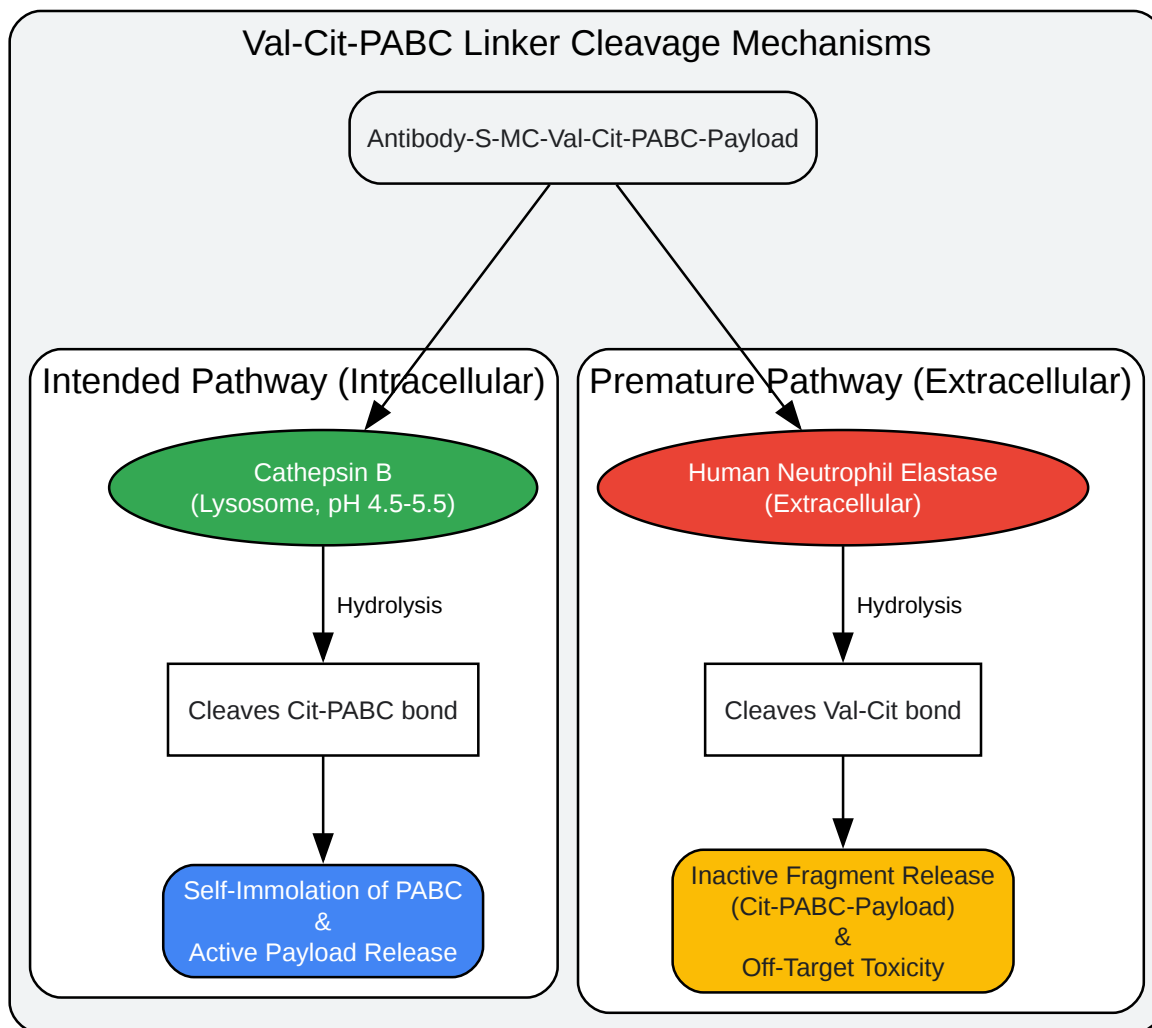
Q7: What are the most effective linker strategies to avoid HNE-mediated cleavage?

A7: The most effective strategy is to replace the HNE-sensitive amino acid. The glutamic acid-glycine-citrulline (EGCit) linker, which replaces the P2 valine with glycine, has been shown to completely resist cleavage by HNE while maintaining its sensitivity to cathepsins for intracellular payload release.[5][10] Other strategies include using entirely different linker chemistries, such as non-cleavable linkers or "exolinkers" that reposition the cleavable peptide to enhance stability.[3][4][11]

Troubleshooting Guide

Problem: An ADC utilizing a Val-Cit or EVCit linker demonstrates unexpected off-target toxicity (e.g., neutropenia, thrombocytopenia) or reduced efficacy in preclinical or clinical studies, suggesting premature payload release.





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References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]

- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
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